Product packaging for 1-Bromo-1-propene(Cat. No.:CAS No. 590-14-7)

1-Bromo-1-propene

Cat. No.: B1584524
CAS No.: 590-14-7
M. Wt: 120.98 g/mol
InChI Key: NNQDMQVWOWCVEM-UHFFFAOYSA-N
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Description

Significance of Vinylic Halides in Organic Synthesis

Vinylic halides, also known as haloalkenes, are a class of organic compounds where a halogen atom is directly attached to one of the sp²-hybridized carbons of an alkene. taylorandfrancis.com This structural feature makes them distinct from alkyl halides and grants them unique chemical reactivity. Vinylic halides are pivotal intermediates in numerous synthetic transformations. fiveable.me They are particularly valued for their role in metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, which are fundamental methods for constructing carbon-carbon bonds. wikipedia.org

Furthermore, vinylic halides can undergo elimination reactions, typically requiring strong bases, to form alkynes, a reaction known as dehydrohalogenation. fiveable.mebritannica.com They can also participate in the formation of organometallic reagents, like Grignard and organolithium reagents, which are highly useful in synthesis. wikipedia.org The ability to generate and manipulate the reactive species derived from vinylic halides, such as vinyl radicals or cations, has opened new avenues in photocatalysis and sustainable chemistry. nih.gov Their versatility allows for the synthesis of a wide array of complex molecules, including substituted alkenes, natural products, and pharmaceutical compounds. taylorandfrancis.com

Isomeric Forms of 1-Bromo-1-propene: cis- and trans- Considerations

This compound exists as a pair of geometric isomers: cis- (or Z-) and trans- (or E-). glpbio.com This isomerism arises from the restricted rotation around the carbon-carbon double bond, leading to two different spatial arrangements of the substituents.

cis-1-Bromo-1-propene (B1330963) ((Z)-1-bromo-1-propene): In this isomer, the bromine atom and the methyl group (CH₃) are on the same side of the double bond.

trans-1-Bromo-1-propene ((E)-1-bromo-1-propene): In this isomer, the bromine atom and the methyl group are on opposite sides of the double bond.

The two isomers exhibit distinct physical properties and reactivity. Generally, trans-alkenes are more stable than their cis-counterparts due to reduced steric strain. libretexts.org In cis-isomers, the proximity of substituent groups leads to non-bonding interactions that destabilize the molecule. libretexts.org This difference in stability affects their chemical behavior. The specific stereochemistry of the isomer is crucial in stereoselective synthesis, as it can dictate the configuration of the final product. vulcanchem.com For instance, the stereochemistry of a vinylic halide is often retained in certain elimination and coupling reactions. fiveable.me

Table 1: Physical Properties of this compound Isomers

Propertycis-1-Bromo-1-propenetrans-1-Bromo-1-propene (Mixture)
CAS Number 590-13-6 lookchem.com590-14-7
Molecular Weight 120.98 g/mol lookchem.com120.98 g/mol
Boiling Point 58 °C lookchem.com58-63 °C
Melting Point -113 °C lookchem.com-116 °C
Density 1.423 g/mL at 25°C lookchem.com1.413 g/mL at 25°C
Refractive Index n20/D 1.4545 vulcanchem.comn20/D 1.4538

Historical Context of this compound Investigation

The study of vinylic halides dates back to the development of fundamental organic reaction mechanisms. Early investigations focused on understanding the reactivity of these compounds compared to their saturated (alkyl halide) and aromatic (aryl halide) analogs. Research from the mid-20th century, such as the work by Harwell and Hatch in 1955, explored the cis-trans isomerization of this compound, providing insights into the relative stabilities and interconversion of these isomers. glpbio.comacs.org

Later research in the 1980s and 1990s delved into more complex transformations, including the photochemistry of vinylic halides, which can generate highly reactive vinyl cations. acs.org The development of improved synthetic methods to obtain isomerically pure forms of this compound, as reported in 1991, was crucial for its application in stereocontrolled synthesis. acs.org The ability to generate specific organometallic species, such as 1-propynyllithium (B39626) from this compound, further expanded its synthetic utility. researchgate.net These foundational studies paved the way for the modern use of this compound in sophisticated catalytic and synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5B B1584524 1-Bromo-1-propene CAS No. 590-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromoprop-1-ene
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InChI

InChI=1S/C3H5Br/c1-2-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NNQDMQVWOWCVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear, light yellow liquid; [Aldrich MSDS]
Record name 1-Bromo-1-propene
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CAS No.

590-14-7
Record name 1-Bromo-1-propene
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Record name 1-Propene, 1-bromo-
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Record name 1-bromopropene
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Advanced Synthetic Methodologies for 1 Bromo 1 Propene

Regioselective and Stereoselective Synthesis Approaches

Achieving regioselectivity and stereoselectivity is crucial in the synthesis of 1-bromo-1-propene to obtain the desired (Z)- or (E)-isomer. glpbio.com

Direct Bromination of Propene Derivatives

One common approach for synthesizing this compound involves the direct bromination of propene or its derivatives. This method requires careful control of reaction conditions to ensure the bromine atom is added to the first carbon of the propene chain. Allylic bromination of propene, often using N-bromosuccinimide (NBS) at low concentrations of Br2, can be employed to favor substitution over addition to the double bond. jove.compressbooks.pubmasterorganicchemistry.com This radical substitution reaction typically occurs at the allylic position, which is the carbon adjacent to the double bond. jove.compressbooks.pub

Hydrobromination of Propyne (B1212725) and Propene

The addition of hydrogen bromide (HBr) to propyne or propene is another key synthetic route. The hydrobromination of propene can yield 1-bromopropane (B46711) or 2-bromopropane (B125204) depending on the reaction conditions. doubtnut.comdoubtnut.com To obtain 1-bromopropane, the reaction is carried out in the presence of peroxides, which facilitates an anti-Markovnikov addition. doubtnut.comdoubtnut.com In the absence of peroxides, the reaction follows Markovnikov's rule, leading to 2-bromopropane. doubtnut.com

A patented method describes the production of 1-bromopropane by reacting hydrogen bromide with propene in the presence of a preformed ozonide catalyst. google.com This process can be performed in either the liquid or vapor phase at temperatures between 10 and 150°C and pressures up to 690 kPa. google.com Using an excess of propene relative to HBr promotes the formation of 1-bromopropane as the main product. google.com Ozonolysis of alkynes, in general, involves the oxidative cleavage of the triple bond to form various carbonyl compounds. aakash.ac.inarkat-usa.orgbyjus.commasterorganicchemistry.com

Bromination of Allylic Alcohols

Allylic alcohols can be converted to their corresponding bromides, which can then be used to synthesize this compound. For instance, allyl alcohol can be reacted with hydrobromic acid to produce allyl bromide (3-bromo-1-propene). wikipedia.org This can then undergo further reactions to yield the desired this compound isomer.

Halogen Exchange Reactions

Halogen exchange reactions offer another pathway to this compound. Although less common due to factors like cost and availability of starting materials, starting with a compound like 1-iodo-1-propene and exchanging the iodine for bromine is a feasible synthetic strategy. Theoretical studies have explored the mechanisms of lithium-halogen exchange reactions in dihaloalkenes. acs.orgresearchgate.net

Control of Isomeric Composition in this compound Synthesis

The control of the (Z)- and (E)-isomeric composition is a critical aspect of this compound synthesis. For example, NMR analysis of distilled this compound has shown a 3:1 ratio of Z to E isomers, highlighting the importance of stereochemical control during its preparation for subsequent applications. orgsyn.org The specific reaction conditions and reagents used in the synthetic methods described above play a significant role in determining the final isomeric ratio. Research has shown that the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids under microwave irradiation can stereoselectively produce (Z)-1-bromo-1-alkenes in high yields. organic-chemistry.org

Method Reagents/Catalysts Conditions Key Features
Direct Bromination Propene, N-bromosuccinimide (NBS)Low Br2 concentration, light/heatRadical substitution at allylic position. jove.compressbooks.pubmasterorganicchemistry.com
Hydrobromination Propene, HBr, PeroxidesAnti-Markovnikov conditionsYields 1-bromopropane. doubtnut.comdoubtnut.com
Catalytic Ozonide Propene, HBr, Ozonide catalyst10–150°C, 0–690 kPaIndustrial scale, high efficiency. google.com
Bromination of Allylic Alcohols Allyl alcohol, HBr-Forms allyl bromide intermediate. wikipedia.org
Halogen Exchange 1-Iodo-1-propene, Bromide source-Less common method.
Microwave-assisted anti-2,3-dibromoalkanoic acids, Et3N, DMFMicrowave irradiationStereoselective for (Z)-isomer. organic-chemistry.org

Z/E Isomer Ratios in Prepared this compound

The stereochemistry of this compound, which exists as Z (cis) and E (trans) isomers, is a critical factor in its synthetic applications. The ratio of these isomers is highly dependent on the preparation method. While commercially available this compound is often sold as a mixture, typically with a Z:E ratio of approximately 3:1 as determined by NMR analysis, various advanced synthetic methodologies allow for the selective preparation of one isomer over the other. orgsyn.org The control of this stereoselectivity is crucial for subsequent stereospecific reactions. researchgate.net

Several synthetic routes offer varying degrees of control over the Z/E isomer ratio:

Stereoselective Synthesis of (Z)-1-Bromo-1-propene

High stereoselectivity towards the (Z)-isomer can be achieved through several modern synthetic methods.

Palladium-Catalyzed Hydrogenolysis of 1,1-Dibromo-1-alkenes: A highly effective method for generating (Z)-1-bromo-1-alkenes involves the palladium-catalyzed hydrogenolysis of the corresponding 1,1-dibromo-1-alkenes. researchgate.net Using a palladium catalyst in the presence of tributyltin hydride (Bu₃SnH), this reaction proceeds with excellent stereoselectivity to yield the (Z)-isomer. researchgate.netfigshare.com The high Z-selectivity is attributed to the mechanism involving the stereoselective insertion of the Pd(0) catalyst into the trans-oriented carbon-bromine bond of the dibromoalkene. researchgate.net This method is applicable to a range of substrates and can be performed as a one-pot synthesis. researchgate.net

Microwave-Assisted Debrominative Decarboxylation: The reaction of anti-2,3-dibromoalkanoic acids using a triethylamine (B128534) (Et₃N)/dimethylformamide (DMF) system under microwave irradiation provides a rapid and highly stereoselective route to (Z)-1-bromo-1-alkenes. researchgate.netorganic-chemistry.org For example, the synthesis of (Z)-β-arylvinyl bromides from anti-3-aryl-2,3-dibromo-propanoic acids using Et₃N resulted in a mixture with an E:Z ratio of 8:92, demonstrating high selectivity for the Z-isomer. researchgate.net This technique is noted for its high yields, short reaction times (0.2–1.0 minutes), and clean reaction profiles. organic-chemistry.org

Stereoselective Synthesis of (E)-1-Bromo-1-propene

Conversely, specific conditions can be employed to favor the formation of the (E)-isomer.

Microwave-Assisted Synthesis with Silver Acetate (B1210297): In contrast to the Z-selective method using Et₃N, the microwave-induced reaction of anti-3-aryl-2,3-dibromopropanoic acids with silver acetate (AgOAc) in acetic acid (AcOH) stereoselectively produces (E)-β-arylvinyl bromides in high yields. researchgate.net This highlights the critical role of the reagent system in directing the stereochemical outcome of the decarboxylation reaction.

Methods Yielding Z/E Mixtures

Hydrobromination of Propyne: The addition of hydrogen bromide (HBr) to propyne can yield this compound, although it is often a minor product compared to the Markovnikov addition product, 2-bromopropene. aakash.ac.in The stereoselectivity of the this compound formed depends on the reaction mechanism.

Electrophilic Addition: The standard electrophilic addition of HBr to alkynes generally proceeds via an anti-addition mechanism, which would favor the formation of (E)-1-bromo-1-propene. libretexts.org The reaction involves the formation of a vinyl carbocation intermediate, and while trans addition is generally favored, the formation of both cis and trans products is possible. aakash.ac.in

Radical Addition: In the presence of peroxides or light, the addition of HBr proceeds via a free-radical mechanism. This anti-Markovnikov addition yields this compound, but the stereoselectivity is low, as the bromine radical can add in both a syn and anti manner, leading to a mixture of (Z)- and (E)-isomers. libretexts.org

The following table summarizes the Z/E isomer ratios obtained from various synthetic methods for this compound and its derivatives.

Synthetic MethodStarting MaterialReagents/ConditionsZ:E RatioReference
Commercial Sample AnalysisN/A (Distilled Product)NMR Analysis3:1 orgsyn.org
Pd-Catalyzed Hydrogenolysis1,1-Dibromo-1-alkenesPd Catalyst, Bu₃SnHHigh Z-Selectivity researchgate.net
Microwave-Assisted Debrominative Decarboxylationanti-3-Aryl-2,3-dibromo-propanoic acidsEt₃N, DMF, Microwave92:8 researchgate.net
Microwave-Assisted Debrominative Decarboxylationanti-3-Aryl-2,3-dibromopropanoic acidsAgOAc, AcOH, MicrowaveHigh E-Selectivity researchgate.net
Radical Addition of HBrPropyneHBr, PeroxidesMixture of Z and E libretexts.org
Electrophilic Addition of HBrPropyneHBrE-isomer favored (anti-addition) aakash.ac.inlibretexts.org

Reaction Mechanisms and Reactivity of 1 Bromo 1 Propene

Nucleophilic Substitution Reactions

1-Bromo-1-propene's reactivity allows for the displacement of the bromine atom, facilitating its use as a precursor for various functionalized molecules. vulcanchem.comlookchem.comchemdad.comscientificlabs.ie A key transformation in this class of reactions is its conversion to a highly reactive organolithium reagent.

The treatment of this compound with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), results in the in-situ generation of the propynyllithium anion (CH₃C≡CLi). lookchem.comscientificlabs.ie This reaction proceeds through a lithium-halogen exchange followed by an elimination step.

A common and efficient laboratory method involves reacting a mixture of (Z/E)-1-bromo-1-propene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures, typically -78°C. orgsyn.org This procedure is valued for its high yield and the use of an inexpensive, commercially available starting material. orgsyn.org The reaction provides a more economical and convenient source of propynyllithium compared to alternatives like the direct metallation of propyne (B1212725) or the use of 1-chloro-1-propene, which requires even lower temperatures and is more costly. orgsyn.org

Table 1: Conditions for Propynyllithium Generation
Starting MaterialReagentSolventTemperatureProductReference
(Z/E)-1-Bromo-1-propenen-Butyllithium (n-BuLi)Tetrahydrofuran (THF)-78°C1-Propynyllithium (B39626) orgsyn.org
(Z/E)-1-Bromo-1-propenesec-Butyllithium (sec-BuLi)Not SpecifiedNot Specified1-Propynyllithium

The propynyllithium anion generated from this compound is a potent nucleophile. lookchem.comlibretexts.org It readily participates in nucleophilic addition reactions with a variety of electrophiles. chemdad.comscientificlabs.iescientificlabs.comsigmaaldrich.com This reactivity is a cornerstone of its utility in organic synthesis, allowing for the construction of more complex carbon skeletons. numberanalytics.com

For instance, the anion reacts cleanly and efficiently with electrophiles such as aldehydes and Weinreb amides to afford secondary alcohols and ketones, respectively. orgsyn.org Other documented applications include the synthesis of functionalized alkynes like methyl but-2-ynoate (B8739756) and 1-iodopropyne, which are valuable in pharmaceutical development. chemdad.com The propynyllithium anion can also be used to create allylated pyrazoles and aryl alkynyl sulfides. chemdad.com

Table 2: Examples of Nucleophilic Addition Reactions with Propynyllithium
ElectrophileProduct TypeSpecific Product ExampleReference
AldehydesSecondary Alcohols6-Phenylhex-2-yn-5-en-4-ol orgsyn.orgebay.co.uk
Weinreb AmidesKetonesNot Specified orgsyn.org
Not SpecifiedAlkynoatesMethyl but-2-ynoate chemdad.com
IodineIodoalkynes1-Iodopropyne chemdad.com

Generation of Propynyllithium Anion from this compound

Electrophilic Addition Reactions Across the Double Bond

The presence of a π-bond in this compound allows it to undergo electrophilic addition reactions. vulcanchem.comsolubilityofthings.com In these reactions, the electron-rich double bond acts as a nucleophile, attacking an electrophilic species. youtube.com

Analogous to other alkenes, this compound is expected to react with halogens like bromine (Br₂) in an electrophilic addition mechanism. chemguide.co.uk The reaction with bromine, often in an inert solvent like tetrachloromethane, involves the breaking of the carbon-carbon double bond and the attachment of a bromine atom to each of the formerly double-bonded carbons. chemguide.co.ukchemguide.net

The mechanism for the addition of bromine to an alkene proceeds through a characteristic intermediate known as a cyclic bromonium ion. chemguide.co.ukchemguide.netaakash.ac.inlibretexts.org As the Br₂ molecule approaches the π-bond of the alkene, the electron cloud of the bromine molecule becomes polarized. chemguide.co.ukchemguide.netlibretexts.org The alkene's π electrons attack the electrophilic bromine atom, displacing a bromide ion (Br⁻). libretexts.org Instead of forming a simple carbocation, the bromine atom uses one of its lone pairs to bond to the other carbon of the original double bond, forming a three-membered ring with a positive charge on the bromine atom. chemguide.co.ukchemguide.netlibretexts.orglibretexts.org This intermediate is the cyclic bromonium ion. chemguide.netlibretexts.orgchegg.com

The addition of halogens to alkenes is a stereoselective process, specifically an anti-addition. masterorganicchemistry.commsu.edu This means the two halogen atoms add to opposite faces of the double bond. masterorganicchemistry.com This stereochemical outcome is a direct consequence of the reaction mechanism. The initially formed cyclic bromonium ion blocks one face of the molecule. libretexts.org The nucleophile, which is the bromide ion (Br⁻) generated in the first step, must therefore attack from the opposite, unhindered face. chemguide.co.ukchemguide.netlibretexts.org This backside attack, similar to an Sₙ2 reaction, forces the opening of the bromonium ion ring and results in the two bromine atoms being in an anti configuration in the final product. libretexts.org The specific stereoisomers formed would depend on whether the starting material is the (Z)- or (E)-isomer of this compound, analogous to how (Z)- and (E)-2-butene yield different stereoisomeric products upon bromination. libretexts.org

Formation of Cyclic Bromonium Ions

Reaction with Hydrogen Halides: Markovnikov's Rule Considerations

The addition of hydrogen halides (HX) to unsymmetrical alkenes like this compound is a fundamental reaction in organic chemistry. The regioselectivity of this electrophilic addition is governed by Markovnikov's rule, which states that when a compound HX is added to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with the most existing hydrogen atoms. chemguide.co.uk The underlying principle of this rule is the formation of the most stable carbocation intermediate during the reaction. chemguide.co.uklibretexts.org

In the reaction of this compound with a hydrogen halide such as hydrogen bromide (HBr), the double bond's π electrons initiate an attack on the electrophilic hydrogen of the HBr molecule. mytutor.co.uk This can result in two potential products, as the hydrogen can add to either the first or second carbon of the original double bond. The outcome is determined by the stability of the resulting carbocation intermediate.

Carbocation Intermediate Stability

The stability of the carbocation formed after the initial protonation is the determining factor for the major product in electrophilic addition. Carbocation stability follows the order: tertiary > secondary > primary. doubtnut.com This is due to the stabilizing effects of hyperconjugation and induction from alkyl groups. mytutor.co.uk

When H+ adds to this compound, two possible carbocations can be formed:

Addition of H+ to C1: This forms a secondary carbocation at C2. This carbocation is stabilized by the inductive effect and hyperconjugation from the adjacent methyl group. However, the bromine atom on C1 exerts a strong electron-withdrawing inductive effect, which can be destabilizing.

Addition of H+ to C2: This forms a secondary carbocation at C1, which is directly attached to the bromine atom. The bromine atom has competing effects: its electron-withdrawing inductive effect destabilizes the positive charge, while its lone pairs can offer some resonance stabilization.

The stability of these intermediates dictates the reaction pathway. Generally, the formation of the more stable carbocation occurs at a faster rate, leading to the predominant product. extramarks.com For instance, in the addition of HBr to propene, the reaction proceeds through a more stable secondary carbocation to yield 2-bromopropane (B125204) as the major product. chemguide.co.ukmytutor.co.uk Applying this principle, the relative stability of the potential carbocations from this compound must be assessed to predict the final product.

Free Radical Addition Pathways

In the presence of peroxides, the addition of HBr to an alkene proceeds via a free-radical mechanism, leading to an anti-Markovnikov product. vedantu.comtestbook.com This phenomenon is known as the peroxide effect. chemguide.co.uk This alternative pathway is specific to HBr; it does not occur with HCl or HI because of thermodynamic constraints. chemguide.co.uk

The mechanism involves three main stages:

Initiation: The peroxide first undergoes homolytic cleavage to form two free radicals. These radicals then react with HBr to generate a bromine radical (Br•). testbook.com

Propagation: The bromine radical adds to the double bond of this compound. This addition occurs in a way that forms the most stable free radical intermediate. The stability of free radicals follows the same trend as carbocations (tertiary > secondary > primary). chemguide.co.uk The resulting carbon-centered radical then abstracts a hydrogen atom from another HBr molecule, forming the final product and regenerating a bromine radical, which continues the chain reaction. chemguide.co.ukzigya.com

Termination: The reaction concludes when two free radicals combine. chemguide.co.uk

For this compound, the bromine radical will add to the carbon of the double bond that results in the more stable radical intermediate, leading to the "anti-Markovnikov" regiochemistry where the bromine adds to the carbon with more hydrogen atoms. chemguide.co.uk

Reaction ConditionMechanismGoverning PrincipleExpected Major Product from Propene + HBr
No PeroxidesElectrophilic AdditionMarkovnikov's Rule (Carbocation Stability)2-Bromopropane chemguide.co.uk
With PeroxidesFree Radical AdditionAnti-Markovnikov's Rule (Radical Stability)1-Bromopropane (B46711) extramarks.comvedantu.com

Catalytic Transformations Involving this compound

This compound serves as a key building block in various metal-catalyzed reactions, which are fundamental to modern organic synthesis for creating complex molecules.

Palladium-Catalyzed Coupling Reactions

This compound is an effective coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Sonogashira reactions. arkat-usa.orgsioc-journal.cn These reactions are powerful tools for forming carbon-carbon bonds.

For example, in a Suzuki-Miyaura coupling, this compound can be reacted with an organoboron compound in the presence of a palladium catalyst and a base. A notable application is the synthesis of trans-anethole, a food flavoring compound, by reacting (E)-1-bromo-1-propene with 4-methoxyphenylboronic acid. wisc.edu

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The low-valent palladium catalyst inserts into the carbon-bromine bond of this compound.

Transmetallation: The organic group from the other coupling partner (e.g., the organoboron reagent in a Suzuki reaction) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the active palladium catalyst.

Research has shown that both cis- and trans-1-bromo-1-propene can be used in palladium-catalyzed α-vinylation of oxindoles, demonstrating the versatility of this reagent in stereospecific synthesis. nih.gov

Reactant 1Reactant 2CatalystBaseProduct Example
(E)-1-Bromo-1-propene4-Methoxyphenylboronic acidPd(PPh₃)₂(Not specified in source)trans-Anethole wisc.edu
cis-1-Bromo-1-propene (B1330963)N-Boc-oxindolePd₂(dba)₃NaO-t-Buα-Vinyl oxindole (B195798) derivative nih.gov

Role of Stabilizers in Reactivity (e.g., Copper)

Commercial preparations of this compound are often supplied with a stabilizer, typically copper. biosynth.comscientificlabs.co.uknih.gov Stabilizers are crucial for preventing the degradation or unwanted polymerization of reactive compounds during storage and handling. Alkenyl halides can be susceptible to free-radical chain reactions, leading to polymerization. Copper metal or copper salts can act as radical scavengers, inhibiting these undesirable pathways and ensuring the compound's integrity.

Furthermore, in the context of catalytic reactions, copper can play a dual role. While it acts as a stabilizer, copper salts (specifically copper(I)) are also well-known co-catalysts in certain palladium-catalyzed reactions, most famously the Sonogashira coupling of vinyl halides with terminal alkynes. sioc-journal.cn In this reaction, the copper(I) species is believed to form a copper acetylide intermediate, which then undergoes transmetallation with the palladium complex. Therefore, the presence of copper can be essential not just for stability but also for facilitating specific catalytic transformations.

Stereochemical Investigations of 1 Bromo 1 Propene

cis-trans Isomerization Dynamics

The interconversion between cis- and trans-1-bromo-1-propene is a well-studied process that can be induced thermally or through catalysis. researchgate.netkaist.ac.kr Kinetic studies of the gas-phase thermal isomerization reveal that the process occurs through a dual mechanism involving both a unimolecular pathway and a radical-chain process. kaist.ac.kr The radical mechanism is evidenced by the catalytic effect of hydrogen bromide (HBr) and the inhibitory effects of radical scavengers like cyclohexene. researchgate.netkaist.ac.kr These dynamic processes highlight the relative stabilities and energy barriers between the two isomers.

Thermochemistry of Isomerization Processes

The thermodynamic stability of the cis and trans isomers can be quantified by the enthalpy of reaction (ΔrH°) for their interconversion. Experimental data shows a small but definite energy difference between the two forms. The trans (E) isomer is generally found to be slightly more stable than the cis (Z) isomer.

Gas-phase studies have provided specific values for the enthalpy changes associated with the isomerization, confirming the greater stability of the trans isomer. nist.gov

Interactive Data Table: Enthalpy of Isomerization for 1-Bromo-1-propene

ReactionEnthalpy of Reaction (ΔrH°)MethodReference
(Z)-1-Bromo-1-propene → (E)-1-Bromo-1-propene3.1 ± 0.1 kJ/molCisoAbell and Adolf, 1969 nist.gov
(E)-1-Bromo-1-propene → (Z)-1-Bromo-1-propene-1.84 ± 0.10 kJ/molEqkSharonov and Rozhnov, 1971 nist.gov

Note: "Ciso" refers to a method involving catalyzed isomerization, and "Eqk" refers to equilibrium measurements.

Catalyzed Isomerization (e.g., HBr Catalysis, Photoisomerization)

The rate of interconversion between cis and trans isomers can be significantly accelerated by catalysts. Hydrogen bromide (HBr) has been shown to be an effective catalyst for the isomerization in the gas phase, proceeding via a radical-based mechanism. researchgate.netkaist.ac.kr

Furthermore, the combination of HBr and ultraviolet light provides a highly effective method for catalyzing the isomerization of allyl halides to the corresponding 1-halo-1-propenes. capes.gov.br This photoisomerization process is efficient in the gas phase at temperatures between 150 to 250 °C. capes.gov.br The mechanism involves the photochemical generation of bromine radicals, which then catalyze the isomerization of the double bond.

Impact of Stereoisomerism on Reaction Pathways and Product Selectivity

The geometry of the starting isomer of this compound can have a profound impact on the products formed in subsequent reactions, a phenomenon known as stereospecificity. This is particularly evident in elimination and organometallic reactions.

An early observation noted that cis-1-bromo-1-propene (B1330963) undergoes dehydrobromination significantly faster than the trans isomer. This difference in reactivity highlights how the spatial arrangement of the leaving groups (H and Br) affects the rate of elimination reactions.

In synthetic applications, the stereochemical purity of this compound is crucial for controlling the stereochemistry of the product. For example, the individual cis (Z) and trans (E) isomers can be used to generate stereochemically defined vinyllithium (B1195746) or Grignard reagents. These reagents can then be used in coupling reactions to produce more complex molecules with a specific and predictable three-dimensional structure. The ability to selectively use one isomer over the other allows for precise control over the stereochemical outcome of the final product.

Steric and Electronic Effects on Conformation and Reactivity

The differences in the behavior of cis- and trans-1-bromo-1-propene are rooted in fundamental steric and electronic effects. These factors influence not only the ground-state stability of the isomers but also the energy of transition states in their reactions.

Steric Effects: In cis-1-bromo-1-propene, the methyl group and the bromine atom are on the same side of the double bond, leading to van der Waals repulsion or steric hindrance. This unfavorable interaction increases the ground-state energy of the cis isomer relative to the trans isomer, where these bulky groups are on opposite sides.

Electronic and Rotational Effects: The internal rotation of the methyl group is also affected by the isomer's geometry. Research has shown that the barrier to internal rotation for the methyl group is significantly lower in cis-1-bromopropene (approximately 230 cal/mol) compared to its trans counterpart (approximately 2120 cal/mol) and other related 1-halopropenes. koreascience.kr This lower rotational barrier in the cis isomer is attributed to non-bonded interactions between the halogen and the methyl hydrogen atoms. koreascience.kr This difference in the rotational dynamics can influence the reactivity, and the calculated rate of rigid cis-trans isomerization for 1-bromopropene is notably higher than for its other halogenated analogs, a finding that aligns well with experimental observations. koreascience.kr

Advanced Spectroscopic Characterization and Analytical Methods for 1 Bromo 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-bromo-1-propene. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for the unambiguous assignment of the cis (Z) and trans (E) isomers.

For trans-1-bromo-1-propene, ¹H NMR spectra show distinct signals for the different protons in the molecule. For example, in a 300 MHz spectrum using acetone (B3395972) as a solvent, characteristic chemical shifts are observed. chemicalbook.com Similarly, ¹³C NMR provides data on the carbon skeleton. nih.gov

A key application of NMR spectroscopy in the analysis of this compound is the determination of the isomeric ratio in a given sample. The integration of the signals corresponding to each isomer in the ¹H NMR spectrum allows for a quantitative assessment of their relative abundance. For instance, analysis of distilled this compound has shown a 3:1 ratio of the (Z) to (E) isomers, highlighting the importance of stereochemical control during its synthesis.

Table 1: ¹H NMR Data for trans-1-Bromo-1-propene chemicalbook.com

Parameter Value (ppm) in Acetone Value (ppm) in Benzene
D(A) 6.16 5.65
D(B) 6.18 5.86
D(C) 1.68 1.19
J(A,B) 13.3 Hz 13.4 Hz
J(A,C) -1.8 Hz -1.7 Hz

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of the chemical bonds within the this compound molecule. The resulting spectrum displays characteristic absorption bands that are unique to the compound and its isomers. The IR spectra of this compound have been investigated, providing valuable data for its identification. sigmaaldrich.comchemdad.com Different IR techniques, such as Fourier Transform Infrared (FTIR), Attenuated Total Reflectance (ATR)-IR, Near-IR, and vapor phase IR, can be employed to obtain comprehensive vibrational information. nih.gov

Vacuum Ultraviolet (VUV) and UV-Vis Spectroscopy

Vacuum ultraviolet (VUV) spectroscopy is a powerful tool for distinguishing between isomers in complex mixtures. cdnsciencepub.comualberta.cacdnsciencepub.com This technique, which probes electronic transitions in the VUV region (approximately 120-240 nm), provides unique spectral fingerprints for different molecules, including the cis and trans isomers of this compound. cdnsciencepub.comresearchgate.net The single-photon VUV pulsed-field ionization-photoelectron (VUV-PFI-PE) spectra of both trans- and cis-1-bromopropene have been measured, yielding precise ionization energies of 9.2715 ± 0.0002 eV and 9.3162 ± 0.0002 eV, respectively. nih.gov

To aid in the interpretation of experimental VUV spectra, theoretical simulations using computational chemistry are often employed. researchgate.netresearchgate.net For this compound, a molecule containing a heavy atom, both all-electron and model core potential basis sets have been investigated to benchmark computational methods. cdnsciencepub.comualberta.ca Time-dependent density functional theory (TD-DFT) has been shown to be a satisfactory method for calculating the VUV spectra of this compound, particularly for lower energy excitations. cdnsciencepub.comualberta.ca While TD-DFT can accurately predict the spectra of isomer mixtures, it may underestimate oscillator strengths. cdnsciencepub.comualberta.ca At higher energies, excitation energies calculated by TD-DFT can deviate, necessitating cross-checking with other methods like symmetry adapted cluster–configuration interaction (SAC–CI). cdnsciencepub.comualberta.ca

The distinct VUV absorption spectra of the cis and trans isomers of this compound enable their identification and quantification in mixtures. cdnsciencepub.comualberta.ca By comparing the experimental spectrum of a mixture to the calculated spectra of the individual isomers, the composition of the mixture can be determined. researchgate.net This capability is particularly valuable for analyzing complex samples where chromatographic separation may be incomplete.

Computational Benchmarking of VUV Spectra

Gas Chromatography (GC) Coupling with Spectroscopic Detectors

Gas chromatography (GC) is a primary technique for separating the components of a volatile mixture. When coupled with a spectroscopic detector, such as a VUV or mass spectrometer (MS), it provides a powerful analytical system for the separation and identification of compounds like this compound. The coupling of GC with a VUV detector allows for the acquisition of VUV spectra for each eluting compound, facilitating the identification of isomers even when they co-elute. cdnsciencepub.com This is because the unique spectral fingerprints in the VUV region allow for mathematical deconvolution of co-eluting peaks. researchgate.net Portable GC devices equipped with detectors like a micro-photoionization detector (μPID) have also been used for the in-situ analysis of volatile organic compounds, including this compound. acs.org

Computational Chemistry and Theoretical Studies of 1 Bromo 1 Propene

Quantum Chemical Calculations of Electronic Structure

The presence of the bromine atom, a heavy element, introduces specific challenges and considerations in these calculations. The electronic environment around the bromine atom significantly influences the electronic properties of the entire molecule, including the π-system of the double bond. Computational studies on related brominated hydrocarbons have utilized methods like B3LYP, BMK, M06-2X, CBS-QB3, and G4 to model the potential energy surfaces and molecular properties. acs.org These studies help in understanding the fundamental aspects of the molecule's stability and electronic configuration.

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical models are crucial for predicting and interpreting the spectroscopic properties of 1-bromo-1-propene, particularly its vacuum ultraviolet (VUV) spectra. These predictions are vital for identifying different isomers, such as the cis and trans forms of this compound, within complex mixtures.

Time-Dependent Density Functional Theory (TD-DFT) Applications

Time-Dependent Density Functional Theory (TD-DFT) is a prominent method for calculating the electronic excited states and predicting the UV-vis spectra of molecules like this compound. TD-DFT is often chosen for its balance of computational cost and accuracy, especially for medium to large molecules. It has been shown to be satisfactory for determining the low-energy excitations of this compound. However, for higher energy excitations, the accuracy of TD-DFT can decrease, with deviations of up to 0.5 eV observed when compared to higher-level methods like symmetry-adapted cluster–configuration interaction (SAC–CI).

Basis Set Selection: Model Core Potential vs. All-Electron Approaches

The choice of basis set is a critical factor in the accuracy of computational predictions for molecules containing heavy atoms like bromine. For this compound, both all-electron and model core potential (MCP) basis sets have been investigated. All-electron basis sets treat every electron in the atom explicitly, which can be computationally intensive. In contrast, MCPs simplify the calculation by treating the core electrons as a single effective potential, which reduces the computational cost. Studies have shown that for this compound, both approaches can yield satisfactory results for the lower excited states when used in conjunction with TD-DFT.

Accuracy of Excitation Energy and Oscillator Strength Predictions

TD-DFT calculations, using both all-electron and MCP basis sets, have been found to produce satisfactory predictions for the excitation energies of the lower excited states of this compound. These theoretical predictions align well with experimental spectra, even for mixtures of cis and trans isomers. However, a notable exception is the underestimation of oscillator strength by this method. While the positions of the spectral peaks (excitation energies) are well-predicted, their intensities (oscillator strengths) can be less accurate.

Computational Method Property Predicted Accuracy Assessment
TD-DFTLow-energy excitationsSatisfactory
TD-DFTHigh-energy excitationsDeviations up to 0.5 eV compared to SAC-CI
TD-DFTOscillator StrengthGenerally underestimated

Investigation of Reaction Mechanisms via Computational Methods

Computational methods are invaluable for exploring the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms. For bromoalkenes, these studies often involve mapping out the pathways of reactants to products, identifying intermediate structures, and calculating the energy barriers for these transformations. While extensive studies on the reaction mechanisms of this compound are not widely available, research on analogous compounds provides a framework for how such investigations are conducted. For example, the reaction of 1-bromo-3,3,3-trifluoropropene with hydroxyl radicals has been studied in detail using high-level computational methods to determine reaction pathways and energy barriers. mdpi.comnih.gov

Transition State Analysis for this compound Reactions

Transition state theory is a cornerstone of computational reaction kinetics. The analysis of transition states—the highest energy point along a reaction coordinate—is crucial for understanding the rate and feasibility of a chemical reaction. For reactions involving this compound, computational methods can be used to locate and characterize the geometry and energy of these transient structures.

A specific example involves the computationally studied reaction of this compound with a Ca(OH)₂ cluster. researchgate.net In this study, the transition state for the reaction was identified, and the energy barrier was calculated in kilocalories per mole (kcal/mol), providing a quantitative measure of the reaction's kinetics. researchgate.net Such analyses often employ DFT methods to optimize the transition state geometry and verify it by ensuring it has a single imaginary frequency in the vibrational analysis. mdpi.com The study of the E2 elimination reaction of 2-bromopropane (B125204) to propene also serves as a model for how transition states in similar reactions are computationally investigated, highlighting the changes in bond lengths and angles as the reaction progresses. sciepub.comresearchgate.net

Reactant System Computational Method Key Findings
1-Bromo-3,3,3-trifluoropropene + OH radicalCCSD/aug-cc-pVDZ//B3LYP/6-311++G(d,p)Identified six distinct reaction pathways and their energy barriers. mdpi.comnih.gov
2-Bromopropane + OH⁻HF and DFTModeled the E2 elimination transition state and calculated activation energies. sciepub.comresearchgate.net
This compound + Ca(OH)₂ clusterNot specifiedCalculated reaction energies relative to the physisorbed state. researchgate.net

Energy Profiles and Reaction Kinetics

Computational chemistry provides a powerful lens for examining the reactivity of this compound, offering insights into reaction mechanisms, energy landscapes, and the rates at which these transformations occur. Theoretical studies, by mapping potential energy surfaces and identifying transition states, can elucidate the feasibility of various reaction pathways and predict kinetic parameters. While comprehensive computational studies focusing exclusively on the reaction kinetics of this compound are not abundant in the literature, existing research on related compounds and specific reactions provides a framework for understanding its chemical behavior.

One of the fundamental aspects of reaction kinetics is the energy required to initiate a reaction, often related to bond dissociation energies. For the cis and trans isomers of this compound, the carbon-bromine bond dissociation energies have been reported. These values are crucial for understanding reactions initiated by the cleavage of this bond, such as in photolysis. The bond dissociation energy for cis-1-bromopropene is 337.6 kJ mol⁻¹, while for trans-1-bromopropene, it is slightly lower at 334.7 kJ mol⁻¹ acs.org. This difference, though small, suggests a subtle variation in the stability of the two isomers and the energy required to form the corresponding propenyl radical.

While detailed potential energy surfaces for the unimolecular decomposition of this compound are not extensively documented, studies on analogous molecules, such as 1-bromo-3,3,3-trifluoropropene, offer a model for the types of reactions and computational approaches that can be applied. For instance, the reaction of 1-bromo-3,3,3-trifluoropropene with hydroxyl (OH) radicals has been investigated using high-level computational methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD) combined with augmented correlation-consistent basis sets (aug-cc-pVDZ) mdpi.comnih.gov. These studies explore various reaction channels, including addition of the OH radical to the carbon-carbon double bond and abstraction of hydrogen or bromine atoms mdpi.comnih.gov. The calculations determine reaction enthalpies and energy barriers for each pathway, identifying the most kinetically favorable routes mdpi.comnih.gov. For example, in the case of 1-bromo-3,3,3-trifluoropropene, the OH addition and H-abstraction channels related to the double bond are found to be the most significant mdpi.comnih.gov.

Such computational investigations typically involve the optimization of the geometries of reactants, products, and transition states using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) mdpi.com. Vibrational frequency analysis is then performed to confirm that reactants and products correspond to energy minima (no imaginary frequencies) and transition states to first-order saddle points (one imaginary frequency) on the potential energy surface mdpi.com. From the computed energy barriers, reaction rate constants can be predicted over a range of temperatures using theories like the Transition State Theory (TST), often including corrections for quantum mechanical tunneling mdpi.comnih.gov.

While direct and comprehensive data for this compound is limited, the methodologies applied to its fluorinated analogs demonstrate the potential of computational chemistry to unravel its reaction kinetics and energy profiles. Future computational studies could provide detailed potential energy surfaces for key reactions of this compound, such as its thermal decomposition, isomerization between cis and trans forms, and reactions with atmospheric oxidants, thereby offering a more complete picture of its reactivity.

Applications of 1 Bromo 1 Propene in Complex Organic Synthesis

Intermediate in Total Synthesis of Natural Products and Complex Molecules

1-Bromo-1-propene serves as a key building block in the total synthesis of intricate natural products and other complex organic molecules. chemdad.comscientificlabs.iesigmaaldrich.com Its ability to introduce a three-carbon propylene (B89431) unit makes it an essential tool for synthetic chemists aiming to construct complex molecular architectures.

Examples: (+)-Aphanamol I and Skyllamycins A-C

The strategic importance of this compound is highlighted in the total synthesis of several bioactive natural products. It is employed as an intermediate in the synthetic routes leading to (+)-Aphanamol I and the Skyllamycins A-C. chemdad.comscientificlabs.iesigmaaldrich.comlookchem.com These syntheses underscore the compound's role in building complex carbon skeletons, a fundamental challenge in organic synthesis.

Precursor for Diverse Organic Reagents and Building Blocks

Beyond its direct use in total synthesis, this compound is a precursor for a variety of other essential organic reagents and building blocks. chemdad.comscientificlabs.iesigmaaldrich.comlookchem.com Treatment with strong bases, such as n-butyllithium (n-BuLi), generates the highly nucleophilic propynyllithium anion in situ. chemdad.comscientificlabs.ielookchem.com This anion can then react with a range of electrophiles, significantly expanding its synthetic utility. chemdad.comscientificlabs.ielookchem.com

Synthesis of Methyl But-2-ynoate (B8739756) and 1-Iodopropyne

Detailed research has demonstrated the efficient conversion of this compound into other valuable synthetic intermediates. For instance, it is a starting material for the synthesis of methyl but-2-ynoate. chemdad.comscientificlabs.iesigmaaldrich.comlookchem.comrsc.org A well-documented procedure involves the reaction of this compound with n-butyllithium to form propynyllithium, which is then carboxylated with methyl chloroformate to yield methyl but-2-ynoate in high yields. rsc.org

Similarly, this compound is a key precursor in the synthesis of 1-iodopropyne. chemdad.comscientificlabs.iesigmaaldrich.comlookchem.comorgsyn.org This transformation is typically achieved by treating this compound with n-butyllithium, followed by quenching the resulting lithium acetylide with iodine. orgsyn.org

PrecursorReagentsProduct
This compound1. n-Butyllithium 2. Methyl chloroformateMethyl But-2-ynoate
This compound1. n-Butyllithium 2. Iodine1-Iodopropyne

Formation of Allylated Pyrazoles, Aryl Alkynyl Sulfides, and Allenamides

The versatility of this compound extends to the synthesis of various heterocyclic and functionalized organic molecules. It is utilized in the preparation of allylated pyrazoles, aryl alkynyl sulfides, and allenamides. chemdad.comscientificlabs.iesigmaaldrich.comlookchem.com For the synthesis of aryl alkynyl sulfides, this compound can undergo copper-catalyzed cross-coupling reactions with thiols. organic-chemistry.orgresearchgate.net

Use in Pharmaceutical and Agrochemical Synthesis (e.g., Spilanthol)

The application of this compound is significant in the synthesis of biologically active compounds for the pharmaceutical and agrochemical industries. lookchem.comlookchem.comontosight.aisolubilityofthings.comguidechem.comsmolecule.com A notable example is its use in the synthesis of spilanthol, a natural compound with potential pharmaceutical applications. chemdad.comlookchem.com Its role as a building block facilitates the construction of the carbon framework of these target molecules. chemdad.comlookchem.comlookchem.comontosight.aisolubilityofthings.comguidechem.comsmolecule.com

Role in Polymer and Other Industrial Chemical Production

In addition to its applications in fine chemical synthesis, this compound also finds use in the polymer industry and the production of other industrial chemicals. lookchem.comsolubilityofthings.com It can act as a monomer in the creation of specialty polymers, contributing to materials with specific properties like enhanced thermal stability or chemical resistance. lookchem.com These polymers have potential applications in various sectors, including the automotive and electronics industries. lookchem.com

Environmental Fate and Degradation Pathways of 1 Bromo 1 Propene

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For 1-bromo-1-propene, these processes would primarily include volatilization, atmospheric degradation, and hydrolysis.

Volatilization from Aquatic and Terrestrial Environments

Atmospheric Degradation via Photochemically Produced Hydroxyl Radicals

Once in the atmosphere, organic compounds like this compound are subject to degradation. The primary pathway for such degradation is through reaction with photochemically produced hydroxyl radicals (•OH). The presence of a double bond in this compound suggests that it would be susceptible to addition reactions with these radicals. However, specific rate constants and the resulting atmospheric half-life for this compound have not been reported in the available scientific literature. For comparison, the related compound allyl bromide (3-bromo-1-propene) has an estimated atmospheric half-life of about 20 hours due to its reaction with hydroxyl radicals. echemi.comnih.gov It is important to note that this is an estimate for an isomer and not for this compound itself.

Hydrolysis in Aqueous Media

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The potential for hydrolysis of this compound exists due to the carbon-bromine bond. Halogenated alkenes can undergo hydrolysis, although the rates can be slow. epa.gov A preliminary study on 2-bromo-3,3,3-trifluoropropene, another halogenated propene, showed that less than 10% hydrolysis occurred after 5 days at 50°C across a pH range of 4 to 9, suggesting a half-life of over a year under environmental conditions. regulations.gov However, no specific hydrolysis data for this compound could be located.

Biotic Degradation Processes

Biotic degradation refers to the breakdown of organic matter by living organisms, primarily microorganisms.

Biodegradation by Microorganisms in Aquatic and Terrestrial Environments

The biodegradation of halogenated hydrocarbons is a known phenomenon, with various microorganisms capable of utilizing these compounds as a source of carbon and energy. For instance, the biodegradation of vinyl chloride, a related chloroalkene, has been studied extensively, with both aerobic and anaerobic pathways identified. unimi.itoup.comresearchgate.netnih.gov These pathways often involve monooxygenase or dehalogenase enzymes.

However, specific studies on the biodegradation of this compound by microorganisms in soil or aquatic environments are not available in the reviewed literature. Therefore, it is not possible to provide details on the specific microorganisms, enzymes, or degradation pathways involved.

Degradation in Activated Sludge Systems

Activated sludge systems are a common form of wastewater treatment where a complex microbial community is used to break down organic pollutants. While studies have been conducted on the degradation of other halogenated compounds in activated sludge, no data specific to this compound was found. For example, its isomer, 1-bromopropane (B46711), has been shown to degrade in activated sludge, although this was noted to be preceded by hydrolysis to 1-propanol. cdc.gov The different chemical structure of this compound means its behavior and degradability in an activated sludge system cannot be directly inferred from data on its isomer.

Environmental Mobility and Distribution

The environmental mobility and distribution of a chemical compound describe its transport and partitioning among environmental compartments such as soil, water, and air. For this compound, these characteristics are dictated by its physical and chemical properties, including its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. Halogenated compounds, in general, are recognized for their potential to persist in the environment and contaminate soil and water. europa.euchemicalbook.com

Direct experimental data on the environmental fate of this compound are scarce in scientific literature. nih.govnih.govuw.edu.pl Therefore, its mobility is primarily inferred from its estimated physicochemical properties and by comparing it with structurally similar compounds. Key properties influencing its distribution include its poor solubility in water and a density greater than water, suggesting that if released into an aquatic environment, it would not readily dissolve and may sink. dss.go.thecetoc.orgepa.gov

The tendency of a chemical to attach to soil particles is a critical factor in determining its environmental mobility. This characteristic is scientifically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value indicates weak adsorption to soil and high mobility, whereas a high Koc value signifies strong adsorption and low mobility. pdx.edu

No experimentally determined Koc value for this compound has been reported in the available literature. However, the Koc can be estimated from the octanol-water partition coefficient (Log Kow), which for this compound is computed to be 1.8. uw.edu.pliarc.fr Using established quantitative structure-activity relationship (QSAR) equations, an approximate Koc can be calculated. A commonly used regression equation for neutral organic compounds is:

log Koc = 1.00 * log Kow - 0.21 fishersci.com

Applying this equation, the estimated environmental partitioning coefficients for this compound are as follows:

Log Koc ≈ 1.59

Koc ≈ 39 L/kg

This estimated Koc value suggests that this compound has very high mobility in soil. This implies a low affinity for binding to the organic carbon fraction of soil and sediment, meaning it is not likely to be strongly retained in the soil matrix. Its adsorption would be weak, and consequently, desorption would be rapid. The primary factor influencing its sorption would be the organic carbon content of the soil; soils with higher organic matter would exhibit slightly greater (but still limited) adsorption. fishersci.com

For context, a comparison with its structural isomers provides further insight into its likely behavior.

CompoundLog KowKoc (L/kg)Mobility ClassificationSource
This compound1.8 (Estimated)~39 (Estimated)Very High uw.edu.pliarc.fr
1-Bromopropane2.10 (Measured)40 (Estimated)Very High
3-Bromo-1-propene (Allyl bromide)1.79 (Measured)230 (Estimated)Moderate

Based on its very low estimated Koc value, this compound is expected to leach readily through the soil profile. pdx.edu This high mobility indicates a significant potential for the compound to migrate from contaminated soil into groundwater. Once in the subsurface, its transport would be governed by the flow of groundwater. The general concerns regarding groundwater contamination by mobile halogenated organic compounds, such as certain chlorinated solvents, are well-documented.

The transport of this compound to surface water could occur through direct discharge or via runoff from contaminated land. Its poor solubility in water suggests that dissolution in runoff would be limited. dss.go.thecetoc.org However, because the compound is denser than water, any undissolved product could be transported while adsorbed to eroded soil or sediment particles, or as a separate dense non-aqueous phase liquid (DNAPL), potentially accumulating in the sediment of surface water bodies. epa.gov

Volatilization is a competing environmental fate process that could limit the amount of this compound available for transport into water systems. With a boiling point between 58-63 °C, it is a volatile compound, and a significant fraction released to soil or water surfaces may partition into the atmosphere. nih.gov However, the portion that does infiltrate the soil has a high potential to reach groundwater due to its low adsorption characteristics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.